

Technical Guide: Physical Properties of 1-Phenylvinylboronic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Phenylvinylboronic acid*

Cat. No.: B081392

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylvinylboronic acid is an organoboron compound featuring a phenyl group and a vinyl group attached to a boronic acid moiety. Its unique structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the core physical properties of **1-Phenylvinylboronic acid**, complete with experimental protocols and structured data to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **1-Phenylvinylboronic acid** are summarized below.

Property	Value	Reference(s)
Chemical Name	1-Phenylvinylboronic acid	[1]
Synonyms	(1-Phenylethenyl)boronic acid, α-Phenyl vinylboronic acid	[2] [3]
CAS Number	14900-39-1	[1] [2]
Molecular Formula	C ₈ H ₉ BO ₂	[1]
Molecular Weight	147.97 g/mol	[1] [2]
Appearance	White to off-white crystalline solid	[4]
Melting Point	125 °C (decomposes) 142-146 °C	[2] [3] [5] [4]
Boiling Point	Data not available; decomposes upon heating.	
Solubility	Moderately soluble in polar organic solvents such as methanol and DMSO. Sparingly soluble in non-polar hydrocarbons.	[4]
Storage	Store at 2-8°C in a tightly sealed container, protected from moisture and light.	[2] [4]

Note on Melting Point: Discrepancies in the reported melting point may be attributed to the purity of the sample or the rate of heating during analysis, as the compound is known to decompose.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **1-Phenylvinylboronic acid**.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenylvinylboronic acid** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3300 (broad)	O-H stretching of the boronic acid
~3050	Aromatic C-H stretching
~1600	C=C stretching (aromatic and vinyl)
~1350	B-O stretching
~1200-1000	Boronic acid group vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule. Due to the nature of boronic acids to form anhydrides (boroxines), NMR spectra can sometimes be complex. Running spectra in solvents like methanol-d₄ can help break up these oligomeric species.

¹H NMR (Proton NMR):

- ~7.3-7.5 ppm (m, 5H): Aromatic protons of the phenyl group.
- ~5.8 ppm (s, 1H) and ~6.2 ppm (s, 1H): Vinyl protons.
- ~8.0 ppm (s, 2H): Hydroxyl protons of the boronic acid (can be broad and may exchange with deuterium in deuterated solvents).

¹³C NMR (Carbon NMR):

- ~128-135 ppm: Aromatic carbons.
- ~125 ppm: Vinylic carbon not attached to boron.

- The carbon attached to the boron atom may show a broad signal or be difficult to observe due to quadrupolar relaxation.

¹¹B NMR (Boron NMR):

- The chemical shift is typically in the range of 28-30 ppm, characteristic of a trigonal planar boronic acid.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **1-Phenylvinylboronic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **1-Phenylvinylboronic acid** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rapid rate initially to approximately 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Infrared (IR) Spectroscopy (ATR or KBr Pellet)

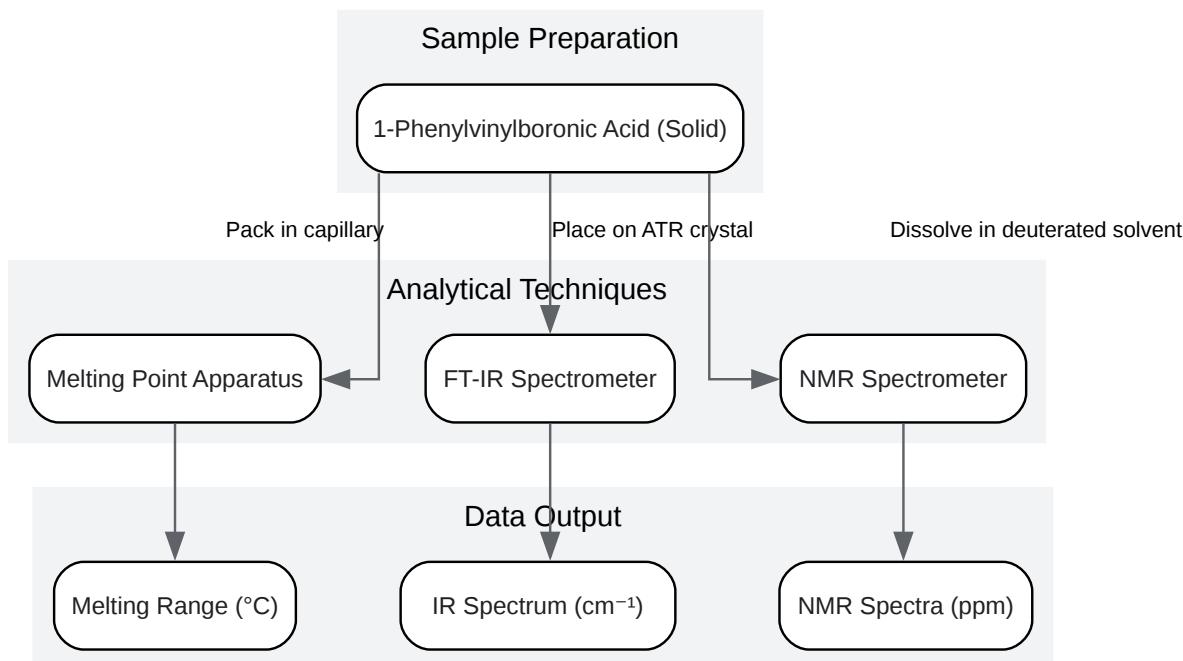
Objective: To obtain the infrared spectrum of the compound to identify its functional groups.

Methodology (Attenuated Total Reflectance - ATR):

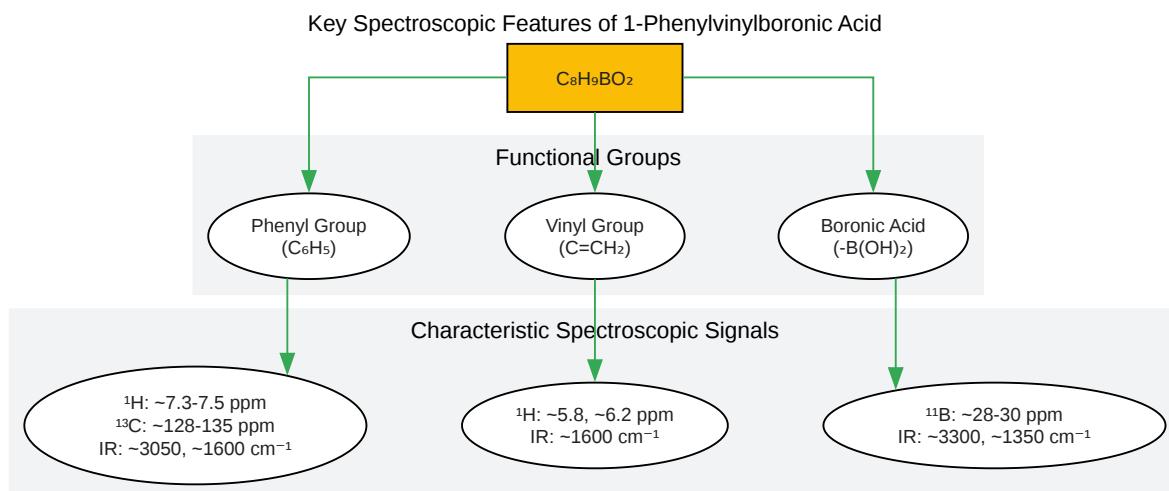
- Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
- Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[\[1\]](#)
- Procedure: The anvil is pressed against the sample to ensure good contact with the crystal. A background spectrum of the clean, empty crystal is recorded. The sample spectrum is then collected.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H , ^{13}C , and ^{11}B NMR spectra for structural verification.


Methodology:

- Sample Preparation: Approximately 5-10 mg of **1-Phenylvinylboronic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR.
- Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Procedure: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. The desired NMR experiments (^1H , ^{13}C , ^{11}B) are then run.
- Data Analysis: The chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values are analyzed to assign the signals to the respective nuclei in the molecule.


Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physical characterization of **1-Phenylvinylboronic acid**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of **1-Phenylvinylboronic acid**.

[Click to download full resolution via product page](#)

Caption: Relationship between functional groups and spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Phenylvinyl)boronic acid | C8H9BO2 | CID 5003684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylvinylboronic acid 95 14900-39-1 [sigmaaldrich.com]
- 3. 1-苯基乙烯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 1-Phenylvinylboronic acid | CAS#:14900-39-1 | Chemsoc [chemsoc.com]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-Phenylvinylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081392#physical-properties-of-1-phenylvinylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com